BAY-771

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

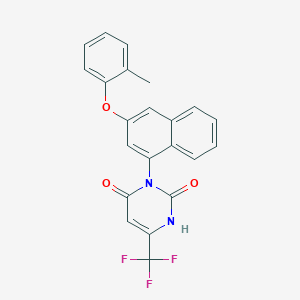

Fórmula molecular |

C22H15F3N2O3 |

|---|---|

Peso molecular |

412.4 g/mol |

Nombre IUPAC |

3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15F3N2O3/c1-13-6-2-5-9-18(13)30-15-10-14-7-3-4-8-16(14)17(11-15)27-20(28)12-19(22(23,24)25)26-21(27)29/h2-12H,1H3,(H,26,29) |

Clave InChI |

LZLNIHXKWZZQLE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1OC2=CC3=CC=CC=C3C(=C2)N4C(=O)C=C(NC4=O)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

Clarification of Terminology: BAY-771 and Related Compounds in Cancer Research

A review of current literature indicates that the designation "BAY-771" in cancer research refers to a chemical probe with minimal biological activity, primarily used as a negative control in studies of tumor metabolism. It is structurally similar to active compounds but demonstrates very weak or no inhibitory effects on its intended targets, such as branched-chain aminotransferase 1 (BCAT1) and BCAT2.[1]

It is a common point of confusion, and it is likely that the query refers to other, therapeutically active compounds from Bayer or other pharmaceutical entities with similar naming conventions. This guide will therefore focus on several prominent "BAY" and similarly named compounds with significant functions in cancer research, for which substantial data exists.

ARV-771: A PROTAC-Based BET Degrader

ARV-771 is a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins, which are critical regulators of gene expression.

Core Function and Mechanism of Action

ARV-771 functions by inducing the ubiquitination and subsequent proteasomal degradation of BET proteins, including BRD2, BRD3, and BRD4.[2] This leads to the downregulation of key oncogenes, such as c-MYC, and ultimately results in cell cycle arrest and apoptosis in cancer cells.[3] In prostate cancer models, ARV-771 has been shown to inhibit androgen receptor signaling.[3]

Signaling Pathway

Caption: Mechanism of action for ARV-771.

Quantitative Data from Preclinical Studies

| Cell Line | Cancer Type | Assay | Result (IC50) | Reference |

| HepG2 | Hepatocellular Carcinoma | Cell Viability | Dose-dependent inhibition starting at 0.25 µM | [2] |

| Hep3B | Hepatocellular Carcinoma | Cell Viability | Dose-dependent inhibition starting at 0.25 µM | [2] |

| HCCLM3 | Hepatocellular Carcinoma | Cell Viability | Dose-dependent inhibition starting at 0.5 µM | [2] |

| HN30 | Head and Neck Squamous Cell Carcinoma | Cell Viability | ~70 nM | [3] |

| HN30R | Head and Neck Squamous Cell Carcinoma (Cisplatin-Resistant) | Cell Viability | ~70 nM | [3] |

Experimental Protocols

Cell Viability Assay:

-

Seed hepatocellular carcinoma (HCC) cells (e.g., HepG2, Hep3B) in 96-well plates.

-

Treat cells with varying concentrations of ARV-771 (e.g., 0.25 µM to 5 µM) for 24, 48, and 72 hours.

-

Assess cell viability using a Cell Counting Kit-8 (CCK-8) or similar MTS-based assay.

-

Measure absorbance at the appropriate wavelength to determine the percentage of viable cells relative to a vehicle control.

Western Blot for BET Protein Degradation:

-

Culture HCC cells (e.g., HepG2, Hep3B) and treat with different concentrations of ARV-771 for a specified time (e.g., 24 hours).

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH).

-

Incubate with secondary antibodies and visualize bands using an appropriate detection system.

BAY 2927088: A Tyrosine Kinase Inhibitor for HER2-Mutant NSCLC

BAY 2927088 is an oral, reversible tyrosine kinase inhibitor that potently targets mutant Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).

Core Function and Mechanism of Action

In non-small cell lung cancer (NSCLC) with activating HER2 mutations, BAY 2927088 inhibits the downstream signaling pathways that drive tumor growth and proliferation. By blocking the kinase activity of the mutated HER2 protein, it prevents the activation of pathways like MAPK and PI3K/AKT.

Signaling Pathway

References

BAY-771: A Validated Negative Control for BCAT1/2 Inhibition Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of drug discovery and target validation, the use of well-characterized chemical probes and their corresponding negative controls is paramount for rigorous scientific inquiry. This technical guide focuses on BAY-771, a chemical entity established as a crucial negative control for studies involving the inhibition of branched-chain aminotransferases 1 and 2 (BCAT1 and BCAT2). As a structurally related analog to the potent dual BCAT1/2 inhibitor BAY-069, this compound provides a vital tool for delineating on-target from off-target effects, thereby ensuring the accurate interpretation of experimental results. This document provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and the relevant signaling pathways associated with BCAT1/2, to empower researchers in their exploration of branched-chain amino acid (BCAA) metabolism and its role in disease.

Data Presentation: Quantitative Inhibitory Profile

The utility of this compound as a negative control is quantitatively demonstrated by its significantly attenuated activity against BCAT1 and BCAT2 compared to the active probe, BAY-069. The following tables summarize the inhibitory potency (IC50) of both compounds in biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound and BAY-069

| Compound | BCAT1 IC50 (µM) | BCAT2 IC50 (µM) |

| This compound | 6.5 | 10.8 |

| BAY-069 | 0.027 | 0.130 |

Data compiled from publicly available information.

Table 2: Cellular Inhibitory Activity of this compound and BAY-069

| Compound | Cell Line | Target Predominance | Cellular BCAA Accumulation IC50 (µM) |

| This compound | U-87 MG | BCAT1 | 6.2 |

| BAY-069 | U-87 MG | BCAT1 | 0.358 |

| BAY-069 | MDA-MB-231 | BCAT2 | 0.874 |

Data compiled from publicly available information. The cellular assay measures the accumulation of branched-chain amino acids (BCAAs), a downstream consequence of BCAT inhibition.

Experimental Protocols

To facilitate the effective use of this compound as a negative control, this section provides detailed methodologies for key experiments.

Biochemical BCAT1/2 Inhibition Assay (Coupled Enzymatic Assay)

This assay quantifies the inhibitory activity of compounds on BCAT1 and BCAT2 through a coupled enzymatic reaction that measures the consumption of NADH.

Materials:

-

Recombinant human BCAT1 or BCAT2 enzyme

-

L-leucine

-

α-ketoglutarate (α-KG)

-

Leucine Dehydrogenase (LeuDH)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Test compounds (this compound, BAY-069) dissolved in DMSO

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of L-leucine and α-KG in assay buffer.

-

Prepare a stock solution of NADH in assay buffer.

-

Prepare a working solution of LeuDH in assay buffer.

-

Prepare serial dilutions of this compound and BAY-069 in DMSO, followed by a final dilution in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).

-

-

Assay Reaction:

-

To each well of a 384-well plate, add the following in order:

-

Test compound or DMSO vehicle control.

-

BCAT1 or BCAT2 enzyme solution.

-

A mixture of L-leucine and α-KG.

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the coupled reaction by adding a solution containing LeuDH and NADH.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH consumption is proportional to the BCAT enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular BCAA Accumulation Assay

This assay measures the intracellular accumulation of BCAAs as a functional readout of BCAT1/2 inhibition in a cellular context.

Materials:

-

Cells with known BCAT1 or BCAT2 expression (e.g., U-87 MG for BCAT1, MDA-MB-231 for BCAT2)

-

Cell culture medium and supplements

-

Test compounds (this compound, BAY-069) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCAA quantification kit (colorimetric or mass spectrometry-based)

-

Multi-well cell culture plates

-

Plate reader or LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound, BAY-069, or DMSO vehicle control for a specified period (e.g., 24 hours).

-

-

Sample Preparation (Cell Lysates):

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

BCAA Quantification:

-

Quantify the total BCAA concentration in the cell lysates using a commercially available BCAA assay kit according to the manufacturer's instructions. Alternatively, use a validated LC-MS/MS method for more precise quantification of individual BCAAs (leucine, isoleucine, valine).[1]

-

-

Data Analysis:

-

Normalize the BCAA concentrations to the total protein concentration of each lysate.

-

Plot the fold-change in BCAA levels relative to the vehicle control versus the log of the compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Visualizations

BCAT1 plays a significant role in cellular metabolism and is implicated in various signaling pathways, particularly in the context of cancer. Understanding these pathways is crucial for interpreting the effects of BCAT1/2 inhibition.

BCAT1 and BCAA Metabolism Workflow

The following diagram illustrates the central role of BCAT1 in branched-chain amino acid metabolism.

Caption: Role of BCAT1/2 in BCAA catabolism and points of intervention.

BCAT1-Associated Signaling Pathways

BCAT1 activity has been linked to the mTOR and c-Myc signaling pathways, which are critical for cell growth, proliferation, and metabolism.

PI3K/AKT/mTOR Pathway

Caption: Overview of the PI3K/AKT/mTOR signaling cascade and its link to BCAT1.

c-Myc/GLUT1 Pathway

Caption: The regulatory relationship between c-Myc, BCAT1, and glucose metabolism.

Conclusion

This compound is an indispensable tool for researchers investigating the roles of BCAT1 and BCAT2. Its characterization as a negative control, supported by robust quantitative data, allows for the confident attribution of observed biological effects to the inhibition of BCAA catabolism. By providing detailed experimental protocols and outlining the key signaling pathways, this guide aims to facilitate rigorous and reproducible research in the field of metabolic oncology and beyond. The principled use of chemical probes and their matched negative controls, such as BAY-069 and this compound, will continue to be a cornerstone of high-quality chemical biology and drug discovery.

References

A Comparative Analysis of the Mechanisms of Action: BAY-771 versus BAY-069

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the mechanisms of action of two structurally related pyrimidinedione compounds, BAY-771 and BAY-069. While sharing a common chemical scaffold, these molecules exhibit profoundly different biological activities. BAY-069 is a potent dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2), enzymes implicated in cancer metabolism. In stark contrast, this compound displays negligible inhibitory activity against these enzymes and serves as a crucial negative control in experimental settings. This document will elucidate the distinct molecular interactions and cellular consequences of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Branched-chain amino acid transaminases (BCATs) play a pivotal role in the catabolism of essential branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. This process is integral to cellular metabolism and has been identified as a key pathway in the progression of several cancer types. The enzymatic activity of BCATs facilitates the conversion of BCAAs to their corresponding branched-chain keto acids, with the concurrent formation of glutamate. This function positions BCATs as attractive therapeutic targets for oncological research.

This guide focuses on two key research compounds:

-

BAY-069: A potent, dual inhibitor of both BCAT1 and BCAT2.[1][2][3][4]

-

This compound: A structurally analogous compound with markedly reduced inhibitory activity, rendering it an ideal negative control for studies involving BAY-069.[3][5][6]

A thorough understanding of their differential mechanisms of action is paramount for the accurate design and interpretation of preclinical and translational research in the field of cancer metabolism.

Mechanism of Action: A Tale of Two Compounds

The primary distinction between BAY-069 and this compound lies in their ability to inhibit the enzymatic function of BCAT1 and BCAT2.

BAY-069: The Potent BCAT1/2 Inhibitor

BAY-069 functions as a competitive inhibitor of BCAT1 and BCAT2. Its (trifluoromethyl)pyrimidinedione core structure allows it to bind to the active site of these enzymes, thereby preventing the binding of their natural substrates, the branched-chain amino acids. This inhibition leads to a disruption of the BCAA catabolic pathway, resulting in a measurable increase in intracellular BCAA levels.[2] The potent dual inhibitory action of BAY-069 makes it a valuable tool for investigating the therapeutic potential of BCAT inhibition in cancer.[3][4]

This compound: The Inactive Analogue

In contrast, this compound, despite its structural similarity to BAY-069, exhibits very weak to no inhibitory activity against BCAT1 and BCAT2.[5] This lack of significant biological activity against the target enzymes makes it an excellent negative control. By using this compound in parallel with BAY-069, researchers can confidently attribute any observed biological effects to the specific inhibition of BCAT1/2 by BAY-069, rather than to off-target effects or the shared chemical scaffold.

Quantitative Data Summary

The differential activity of BAY-069 and this compound is clearly demonstrated by their respective half-maximal inhibitory concentrations (IC50) in both biochemical and cellular assays.

| Compound | Target | Biochemical IC50 | Cellular IC50 (U-87 MG) | Cellular IC50 (MDA-MB-231) |

| BAY-069 | BCAT1 | 27 nM[6], 31 nM[1][2][7] | 358 nM[1][6] | 874 nM[1][6] |

| BCAT2 | 130 nM[6], 153 nM[1][2] | |||

| This compound | BCAT1 | 6.5 µM[6] | 6.2 µM[6] | Not Reported |

| BCAT2 | 10.8 µM[6] |

Experimental Protocols

The following section outlines the methodologies for key experiments used to characterize the mechanisms of action of BAY-069 and this compound.

Biochemical BCAT1/2 Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified BCAT1 and BCAT2.

Principle: The assay utilizes a coupled enzyme reaction. The product of the BCAT reaction, α-ketoisocaproate (from the transamination of leucine), is reduced by leucine dehydrogenase (LeuDH), a process that consumes NADH. The rate of NADH depletion is measured by a decrease in fluorescence or luminescence, which is proportional to the BCAT activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing pyridoxal 5'-phosphate).

-

Enzyme Solution: Dilute purified recombinant human BCAT1 or BCAT2 to the desired concentration in assay buffer.

-

Substrate Solution: Prepare a solution containing L-leucine and α-ketoglutarate in assay buffer.

-

Coupling Enzyme System: Prepare a solution containing LeuDH and NADH in assay buffer.

-

Test Compounds: Prepare serial dilutions of BAY-069 and this compound in DMSO.

-

-

Assay Procedure:

-

Add the test compounds to the wells of a microplate.

-

Add the enzyme solution and incubate for a pre-determined time to allow for compound binding.

-

Initiate the reaction by adding the substrate solution.

-

Immediately add the coupling enzyme system.

-

Monitor the decrease in NADH fluorescence or luminescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate as a function of the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular BCAA Measurement Assay

This assay measures the impact of the compounds on the intracellular concentration of branched-chain amino acids in cancer cell lines.

Principle: Inhibition of BCAT activity by BAY-069 is expected to lead to an accumulation of intracellular BCAAs. This change can be quantified using techniques such as mass spectrometry.

Protocol:

-

Cell Culture:

-

Culture cancer cell lines (e.g., U-87 MG glioblastoma or MDA-MB-231 breast cancer cells) in appropriate media.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of BAY-069 or this compound for a specified duration (e.g., 24-72 hours).

-

-

Metabolite Extraction:

-

Wash the cells with ice-cold saline.

-

Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

-

BCAA Quantification:

-

Analyze the extracted metabolites using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to determine the concentrations of leucine, isoleucine, and valine.

-

-

Data Analysis:

-

Normalize the BCAA concentrations to the total protein content or cell number.

-

Plot the intracellular BCAA concentration as a function of the compound concentration to determine the cellular IC50.

-

Visualizations

Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eubopen.org [eubopen.org]

- 7. medkoo.com [medkoo.com]

The Role of BAY-771 in Elucidating Branched-Chain Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BAY-771 and its application in the study of branched-chain amino acid (BCAA) metabolism. Contrary to being an active modulator, this compound serves as a critical negative control for the potent dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2), BAY-069. Understanding the function of this compound is paramount for the accurate interpretation of experimental results involving the chemical probe BAY-069. This document details the biochemical and cellular activities of both compounds, provides comprehensive experimental protocols, and illustrates the relevant biological pathways and experimental workflows.

Introduction to Branched-Chain Amino Acid (BCAA) Metabolism

Branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids that play a crucial role in protein synthesis, energy homeostasis, and nutrient signaling. The initial and rate-limiting step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid transaminases (BCATs). Humans express two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) enzyme. Dysregulation of BCAA metabolism has been implicated in various pathological conditions, including cancer, metabolic disorders, and neurological diseases. Consequently, the development of chemical probes to investigate the function of BCAT enzymes is of significant interest to the scientific community.

This compound: The Inactive Analogue as an Essential Tool

In the realm of chemical biology, a chemical probe is a small molecule used to study and manipulate a biological target. To validate the on-target effects of a chemical probe, a structurally similar but biologically inactive molecule, known as a negative control, is indispensable. This compound is a pyrimidinedione-based compound that is structurally analogous to the potent BCAT1/2 inhibitor, BAY-069. However, this compound exhibits very weak inhibitory activity against BCAT1 and no activity against BCAT2, making it an ideal negative control to differentiate on-target from off-target effects in experiments designed to probe the function of BCAT enzymes.[1]

Quantitative Data Presentation

The following tables summarize the in vitro and cellular activities of BAY-069 and its negative control, this compound, against BCAT1 and BCAT2.

Table 1: In Vitro Biochemical Activity of BAY-069 and this compound

| Compound | Target | IC50 (nM) | Reference |

| BAY-069 | BCAT1 | 31 | [2] |

| BCAT2 | 153 | [2] | |

| This compound | BCAT1 | 6,500 | [3] |

| BCAT2 | 10,800 | [3] |

Table 2: Cellular Activity of BAY-069 and this compound

| Compound | Cell Line | Target Expression | Cellular IC50 (nM) | Reference |

| BAY-069 | U-87 MG (glioblastoma) | High BCAT1 | 358 | [3] |

| MDA-MB-231 (breast cancer) | High BCAT2 | 874 | [3] | |

| This compound | U-87 MG (glioblastoma) | High BCAT1 | 6,200 | [1][3] |

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Catabolism Pathway

The catabolism of BCAAs is a multi-step process that begins with the transamination of leucine, isoleucine, and valine to their respective α-keto acids. This initial step is catalyzed by BCAT1 in the cytosol and BCAT2 in the mitochondria.

Experimental Workflow for Chemical Probe Validation

The following workflow illustrates the process of validating the on-target effects of a chemical probe, such as BAY-069, using a negative control like this compound.

Experimental Protocols

The following protocols are based on the methodologies described by Günther et al. in the Journal of Medicinal Chemistry (2022).[4]

BCAT1/2 Biochemical Assay

This assay measures the enzymatic activity of BCAT1 and BCAT2 by monitoring the consumption of NADH in a coupled reaction.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM TCEP, 0.005% (v/v) Tween-20.

-

BCAT1 or BCAT2 enzyme (recombinant human).

-

L-leucine.

-

α-ketoglutarate.

-

Leucine dehydrogenase (LeuDH).

-

NADH.

-

BAY-069 and this compound (or other test compounds) dissolved in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-leucine, α-ketoglutarate, LeuDH, and NADH.

-

Add the test compound (BAY-069 or this compound) at various concentrations to the wells of a 384-well plate.

-

Add the BCAT1 or BCAT2 enzyme to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Mechanistic Assay (BCAA Measurement)

This assay quantifies the cellular activity of BCAT inhibitors by measuring the change in extracellular BCAA concentrations.

-

Materials:

-

U-87 MG or MDA-MB-231 cells.

-

Cell culture medium (e.g., DMEM) supplemented with L-glutamine and antibiotics.

-

Fetal bovine serum (FBS).

-

BAY-069 and this compound dissolved in DMSO.

-

LC-MS/MS system or a commercial BCAA assay kit.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Treat the cells with various concentrations of BAY-069 or this compound in serum-free medium.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of leucine in the supernatant using a suitable method (e.g., LC-MS/MS or a colorimetric/fluorometric BCAA assay kit).

-

An increase in extracellular leucine concentration indicates inhibition of BCAT activity.

-

Calculate the cellular IC50 value based on the dose-response curve.

-

Conclusion

This compound is a crucial tool for researchers studying the role of BCAT enzymes in health and disease. Its structural similarity to the potent inhibitor BAY-069, combined with its lack of significant biological activity, makes it an exemplary negative control. The use of this compound in parallel with BAY-069 allows for the confident attribution of observed phenotypes to the inhibition of BCAT1 and/or BCAT2. This technical guide provides the necessary data and methodologies to effectively utilize this compound in the investigation of branched-chain amino acid metabolism.

References

Investigating the Selectivity of BAY-771 for BCAT Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of BAY-771 for the two isoforms of branched-chain amino acid transaminase, BCAT1 and BCAT2. This compound is a chemical probe frequently utilized as a negative control in studies involving the potent dual BCAT1/2 inhibitor, BAY-069.[1][2] A thorough understanding of its isoform selectivity is crucial for the accurate interpretation of experimental results in the context of cancer metabolism and drug development.

Branched-chain amino acid transaminases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), playing a critical role in various physiological and pathological processes.[3] The two isoforms, cytosolic BCAT1 (BCATc) and mitochondrial BCAT2 (BCATm), exhibit distinct tissue distributions and have been implicated in different signaling pathways, particularly in the context of cancer.[4][5][6][7] This guide summarizes the available quantitative data on this compound's inhibitory activity, presents detailed experimental protocols for assessing BCAT inhibition, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound Against BCAT Isoforms

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against human BCAT1 and BCAT2.

| Compound | Target Isoform | Assay Type | Cell Line (if applicable) | IC50 (nM) | Reference |

| This compound | BCAT1 | Cellular Assay | U-87 MG | 6200 | [1][3] |

| This compound | BCAT2 | Biochemical Assay | N/A | No Activity Reported | [1][2] |

As indicated, this compound demonstrates weak inhibitory activity against BCAT1 in a cellular context and is reported to have no activity against BCAT2 in biochemical assays.[1][2] This pronounced selectivity makes it an appropriate negative control for studies aiming to elucidate the specific roles of BCAT1 and BCAT2.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of BCAT inhibitor selectivity. The following sections provide representative protocols for biochemical and cellular assays.

Biochemical Enzyme Inhibition Assay

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of compounds against purified BCAT1 or BCAT2. The assay measures the rate of NADH consumption, which is proportional to the rate of the BCAT-catalyzed transamination reaction.

Materials:

-

Purified recombinant human BCAT1 or BCAT2 enzyme

-

L-Leucine (or other branched-chain amino acid)

-

α-Ketoglutarate (α-KG)

-

Leucine dehydrogenase (LeuDH)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 µM Pyridoxal 5'-phosphate (PLP)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.

-

Prepare working solutions of L-Leucine, α-KG, LeuDH, and NADH in the assay buffer.

-

-

Assay Reaction:

-

To each well of the 384-well plate, add the following components in order:

-

Assay Buffer

-

Test compound at various concentrations (final DMSO concentration should be ≤ 1%)

-

BCAT1 or BCAT2 enzyme

-

α-Ketoglutarate

-

Leucine dehydrogenase

-

-

Incubate the plate at room temperature for 15 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding NADH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay for BCAT1 Activity

This protocol describes a method to assess the inhibitory activity of a compound on BCAT1 within a cellular context by measuring the accumulation of branched-chain amino acids.

Materials:

-

U-87 MG (human glioblastoma) cells or other suitable cell line with detectable BCAT1 expression

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

LC-MS/MS system for BCAA quantification

Procedure:

-

Cell Culture and Treatment:

-

Seed U-87 MG cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Sample Collection:

-

Following treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer and collect the cell lysates.

-

-

BCAA Quantification:

-

Determine the protein concentration of each cell lysate.

-

Analyze the intracellular concentrations of branched-chain amino acids (leucine, isoleucine, valine) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Normalize the BCAA concentrations to the total protein concentration for each sample.

-

Plot the normalized BCAA concentration against the logarithm of the inhibitor concentration.

-

Fit the data to determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% increase in intracellular BCAA levels.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context and the experimental process is crucial for a comprehensive understanding of BCAT inhibitor selectivity.

BCAT Signaling in Cancer Metabolism

The following diagram illustrates the central role of BCAT1 and BCAT2 in branched-chain amino acid metabolism and their intersection with key cancer-related signaling pathways, such as the mTOR pathway.

Caption: BCAA metabolism and its link to the mTOR signaling pathway.

Experimental Workflow for BCAT Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a BCAT inhibitor, from initial screening to cellular validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identify BCAT1 plays an oncogenic role and promotes EMT in KIRC via single cell RNA-seq and experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidinedione Scaffold in Chemical Probe Development: A Technical Guide Featuring BAY-771

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significance of the pyrimidinedione scaffold in medicinal chemistry, using the chemical probe BAY-771 and its active counterpart, BAY-069, as a case study. While initially conceived as a drug development candidate, this compound serves a more critical role in modern research: as a rigorously validated negative control. This document details the structure, activity, and experimental context of this probe pair, highlighting how subtle modifications to the pyrimidinedione core can dramatically alter biological activity, a crucial lesson for drug design and target validation.

Introduction: The Pyrimidinedione Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. Its nitrogen-containing heterocyclic structure is a versatile pharmacophore capable of engaging in various biological interactions, most notably by mimicking the adenine base of ATP. This mimicry makes it a cornerstone for the development of kinase inhibitors.[1] The pyrimidinedione motif, a derivative featuring two ketone groups, further refines these properties, offering specific hydrogen bonding patterns that are crucial for potent and selective target binding.

A Case Study: The BAY-069/BAY-771 Chemical Probe Pair

Modern biomedical research relies on chemical probes to interrogate the function of proteins in biological systems. A high-quality probe must be potent and selective, and critically, must be accompanied by a structurally similar but biologically inactive negative control. This allows researchers to distinguish on-target effects from off-target or compound-specific artifacts.

This compound is the negative control for BAY-069, a potent dual inhibitor of Branched-Chain Amino Acid Transaminases 1 and 2 (BCAT1/2).[2][3] These enzymes are pivotal in tumor metabolism, catalyzing the first step in the breakdown of essential branched-chain amino acids (BCAAs).[2][4] The (trifluoromethyl)pyrimidinedione core is central to the activity of BAY-069. The only structural difference between the active probe and the inactive control is a single chlorine atom, demonstrating the profound impact of subtle structural modifications on target engagement.[5]

Quantitative Biological Data

The dramatic difference in biological activity between BAY-069 and its negative control, this compound, is evident in their respective half-maximal inhibitory concentrations (IC50). This data underscores the utility of this compound in confirming that biological effects observed with BAY-069 are due to the inhibition of BCAT enzymes.

| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |

| BAY-069 (Active Probe) | BCAT1 | 27 - 31 | 358 (U-87 MG cells) | [5] |

| BCAT2 | 130 - 153 | 874 (MDA-MB-231 cells) | [5] | |

| This compound (Negative Control) | BCAT1 | 6,500 | > 6,200 (U-87 MG cells) | [2][5][6] |

| BCAT2 | 10,800 | Not Active | [5][6] |

Signaling Pathway Context: BCAT1 in Tumor Metabolism

BCAT1 is a cytosolic enzyme that transfers the amino group from BCAAs (Leucine, Isoleucine, Valine) to α-ketoglutarate (α-KG). This reaction is a key node in cancer cell metabolism, producing glutamate and branched-chain keto acids (BCKAs). Glutamate can be further converted back to α-KG to replenish the Krebs cycle, supporting energy production and the synthesis of biomass required for rapid cell proliferation.[4][7][8] Inhibition of BCAT1 by a probe like BAY-069 disrupts this pathway.

Key Experimental Methodologies

The characterization of the BAY-069/BAY-771 probe pair relies on robust biochemical and cellular assays. The following sections detail the protocols used to determine their activity and selectivity.

This assay quantifies the ability of a compound to inhibit BCAT1/2 enzymatic activity in a purified system. It is a coupled-enzyme assay that measures the consumption of NADH, which is detected via a change in fluorescence or luminescence.[2]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Tris/HCl buffer (100 mM, pH 8.45).

-

Substrates: L-Leucine and α-Ketoglutarate.

-

Cofactor: Pyridoxal 5′-phosphate (PLP).

-

Coupling Enzyme System: Leucine Dehydrogenase (LeuDH).

-

Detection Reagent: Nicotinamide adenine dinucleotide (NADH).

-

Test Compounds: Serially diluted BAY-069, this compound, or other test compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add purified recombinant BCAT1 or BCAT2 enzyme to the assay buffer containing PLP.

-

Add the test compounds (e.g., BAY-069) or DMSO (vehicle control) to the wells and incubate briefly to allow for compound binding to the enzyme.

-

Initiate the primary reaction by adding the substrates (L-Leucine and α-KG). The BCAT enzyme will begin to convert them to α-ketoisocaproate (α-KIC) and glutamate.

-

Simultaneously, add the coupling enzyme (LeuDH) and detection reagent (NADH). LeuDH catalyzes the NADH-dependent reduction of the newly formed α-KIC back to leucine.

-

This second reaction consumes NADH. Monitor the decrease in NADH signal (fluorescence or luminescence) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Normalize the data to the positive (no enzyme) and negative (DMSO vehicle) controls.

-

Plot the normalized reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To confirm that the probe engages its target in a cellular context, changes in the levels of relevant metabolites (BCAAs) are measured. Inhibition of BCAT1/2 by BAY-069 is expected to cause an accumulation of its substrates.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells with high BCAT1 expression (e.g., U-87 MG glioblastoma cells) under standard conditions.

-

Treat cells with a dose range of BAY-069, this compound, or vehicle control for a specified period.

-

-

Metabolite Extraction:

-

Harvest the cells and collect both the cell pellets and the culture media.

-

Perform a metabolite extraction using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Centrifuge to remove protein and cell debris.

-

-

Quantification:

-

Analyze the supernatant containing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the levels of leucine, isoleucine, and valine by comparing the signal to a standard curve of known concentrations.

-

-

Data Analysis:

-

Normalize BCAA levels to an internal standard and cell number.

-

An increase in intracellular BCAA levels in cells treated with BAY-069 compared to the vehicle and this compound-treated cells indicates successful target engagement.[5]

-

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Branched chain amino acid transaminase 1 - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

Preliminary In Vitro Studies of BAY-771: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-771 is a pyrimidinedione-based small molecule designed as a negative control for the potent dual inhibitor of branched-chain amino acid transaminase 1 and 2 (BCAT1/2), BAY-069.[1][2] In drug discovery and chemical biology, the use of a structurally similar but biologically inactive control compound is critical for validating that the observed effects of an active probe are due to its interaction with the intended target. This whitepaper provides a detailed overview of the preliminary in vitro studies conducted with this compound, presenting its biochemical and cellular activity in the context of its active counterpart, BAY-069. The experimental protocols and the relevant biological pathways are also detailed.

Data Presentation: In Vitro Activity of this compound and BAY-069

The following tables summarize the quantitative data from biochemical and cellular assays, highlighting the differential activity between this compound and the active probe, BAY-069.

Table 1: Biochemical Inhibitory Activity against BCAT1 and BCAT2

| Compound | Target | IC50 (µM) |

| This compound | BCAT1 | 6.5[3][4] |

| BCAT2 | 10.8[3][4] | |

| BAY-069 | BCAT1 | 0.027[3][4] |

| BCAT2 | 0.130[3][4] |

Table 2: Cellular Mechanistic Assay - BCAA Measurement

| Compound | Cell Line | IC50 (µM) | Fold Difference (this compound vs. BAY-069) |

| This compound | U-87 MG (high BCAT1) | 6.2[3][4] | 17x less active |

| BAY-069 | U-87 MG (high BCAT1) | 0.358[3][4] | |

| MDA-MB-231 (high BCAT2) | 0.874[4] |

Experimental Protocols

Biochemical Assay for BCAT1/2 Inhibition

The inhibitory activity of this compound and BAY-069 on BCAT1 and BCAT2 was determined using a coupled-enzyme assay.[5]

Principle: This assay measures the activity of BCAT1/2 by quantifying the consumption of NADH in a coupled reaction catalyzed by leucine dehydrogenase (LeuDH). BCAT1/2 converts branched-chain amino acids (BCAAs) and α-ketoglutarate (α-KG) to branched-chain α-keto acids (BCKAs) and glutamate. The produced BCKA, specifically α-ketoisocaproate (α-KIC) from leucine, is then reduced back to leucine by LeuDH, a process that consumes NADH. The rate of NADH depletion, measured by a decrease in fluorescence or luminescence, is proportional to the BCAT1/2 activity.

Methodology:

-

Recombinant human BCAT1 or BCAT2 enzyme is incubated with the substrate mixture containing a BCAA (e.g., leucine) and α-KG.

-

The test compound (this compound or BAY-069) at various concentrations is added to the reaction mixture.

-

The coupled enzyme, LeuDH, and its cofactor, NADH, are included in the reaction.

-

The reaction is initiated, and the change in NADH fluorescence or luminescence over time is monitored using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Mechanistic Assay - BCAA Measurement

This assay quantifies the on-target activity of BCAT inhibitors in a cellular context by measuring the accumulation of intracellular and extracellular BCAAs.[6]

Principle: Inhibition of BCAT1/2 in cells blocks the first step of BCAA catabolism, leading to an increase in the concentration of BCAAs. This accumulation can be measured to determine the cellular potency of the inhibitor.

Cell Lines:

-

U-87 MG: A human glioblastoma cell line with high expression of BCAT1.[3][4]

-

MDA-MB-231: A human breast adenocarcinoma cell line with high expression of BCAT2.[3][4]

Methodology:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

The culture medium is replaced with serum-free medium to avoid interference from exogenous BCAAs.

-

Cells are treated with a dilution series of the test compound (this compound or BAY-069).

-

After a 20-hour incubation period, both the cell lysates (intracellular) and the culture medium (extracellular) are collected.[6]

-

The concentrations of BCAAs in the samples are determined using an enzymatic detection method or mass spectrometry.

-

IC50 values are calculated based on the dose-dependent increase in BCAA levels.

Signaling Pathways and Logical Relationships

BCAT1 Signaling Pathway

BCAT1 is a key enzyme in the catabolism of branched-chain amino acids. Its activity is implicated in various cancers and is linked to the activation of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway.[7][8][9] The diagram below illustrates the central role of BCAT1 in BCAA metabolism and its downstream effects.

Caption: BCAT1 catalyzes the conversion of BCAAs to BCKAs, influencing the PI3K/Akt/mTOR pathway.

Experimental Workflow for Cellular BCAA Measurement

The following diagram outlines the workflow for determining the cellular activity of BCAT inhibitors.

Caption: Workflow for the cellular mechanistic assay to measure BCAA accumulation.

Logical Relationship of BAY-069 and this compound

This diagram illustrates the intended interaction of the active probe (BAY-069) and the negative control (this compound) with their target, BCAT1/2.

Caption: BAY-069 potently inhibits BCAT1/2, while this compound serves as an inactive control.

References

- 1. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bayer.com [bayer.com]

- 7. BCAT1 promotes cell proliferation, migration, and invasion via the PI3K-Akt signaling pathway in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

The Role of BAY-771 in Elucidating Tumor Metabolism: A Technical Guide to Investigating Branched-Chain Amino Acid Catabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered cellular metabolism is a hallmark of cancer, presenting a landscape of vulnerabilities for therapeutic intervention. One such metabolic adaptation is the dysregulation of branched-chain amino acid (BCAA) catabolism, which is centrally regulated by the branched-chain amino acid transaminases, BCAT1 (cytosolic) and BCAT2 (mitochondrial). These enzymes catalyze the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding branched-chain α-keto acids (BCKAs), a critical step that links BCAA metabolism with the tricarboxylic acid (TCA) cycle and nitrogen balance.[1][2] In many cancers, the upregulation of BCAT1 and/or BCAT2 is associated with aggressive phenotypes, making these enzymes compelling targets for novel anti-cancer therapies.[3]

This technical guide provides a comprehensive literature review of a key chemical probe pair, BAY-069 and its negative control BAY-771, for the investigation of BCAT1/2 function in tumor metabolism. Understanding the precise application of these tools is paramount for robust experimental design and accurate interpretation of findings in this burgeoning area of cancer research.

The Role of BCAT1 and BCAT2 in Tumor Metabolism

BCAT1 and BCAT2 are pivotal enzymes in the catabolism of essential BCAAs.[4] They facilitate the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a BCKA and glutamate.[4] This reaction is a key node in cellular metabolism for several reasons:

-

Nitrogen Source: The generated glutamate can be further metabolized to provide nitrogen for the synthesis of other non-essential amino acids and nucleotides, which are crucial for rapidly proliferating cancer cells.[2]

-

Energy Production: The BCKAs can be further catabolized through a series of enzymatic steps to produce acetyl-CoA and succinyl-CoA, which are intermediates of the TCA cycle, thus contributing to cellular energy production.[2]

-

Signaling: Leucine, one of the BCAAs, is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[5]

The differential expression and localization of BCAT1 and BCAT2 in various cancer types suggest distinct roles in tumor progression, making the availability of selective inhibitors and appropriate controls essential for dissecting their specific contributions.[1][6]

BAY-069: A Potent Dual BCAT1/2 Inhibitor

BAY-069 is a novel, potent, and selective dual inhibitor of both BCAT1 and BCAT2.[4] It belongs to the (trifluoromethyl)pyrimidinedione class of compounds and was identified through a high-throughput screening campaign.[4] Its development provides a valuable tool for probing the function of BCAT enzymes in cancer biology.

This compound: The Essential Negative Control

In the realm of chemical biology, a negative control is a compound that is structurally similar to the active probe but lacks its specific biological activity. This compound is a structurally related pyrimidinedione to BAY-069, designed and validated to serve as its negative control.[4][7] It exhibits very weak inhibitory activity against BCAT1 and no activity against BCAT2, making it an ideal tool to distinguish on-target effects of BCAT1/2 inhibition from off-target or compound-specific effects.[4][7] The use of this compound alongside BAY-069 is critical for attributing any observed biological phenomena directly to the inhibition of BCAT1 and/or BCAT2.

Quantitative Data

The following tables summarize the key quantitative data for BAY-069 and its negative control, this compound, as reported in the primary literature.[4]

Table 1: Biochemical Inhibitory Activity of BAY-069 and this compound against BCAT1 and BCAT2

| Compound | Target | IC50 (nM) |

| BAY-069 | BCAT1 | 31 |

| BCAT2 | 153 | |

| This compound | BCAT1 | >10,000 |

| BCAT2 | >10,000 |

Table 2: Cellular Activity of BAY-069 and this compound in Cancer Cell Lines

| Compound | Cell Line | Target Expression | Cellular BCAA Assay IC50 (nM) |

| BAY-069 | U-87 MG (glioblastoma) | High BCAT1 | 358 |

| MDA-MB-231 (breast cancer) | High BCAT2 | 874 | |

| This compound | U-87 MG (glioblastoma) | High BCAT1 | >10,000 |

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the experimental application of this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: BCAA Catabolism and BCAT1/2 Inhibition Pathway.

Caption: Experimental Workflow for Studying BCAT1/2 Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound would be used as a negative control, based on the protocols described in the literature for the characterization of BAY-069.[4]

Biochemical BCAT1/2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds on purified BCAT1 and BCAT2 enzymes.

Materials:

-

Purified recombinant human BCAT1 and BCAT2 enzymes

-

Branched-chain amino acids (leucine, isoleucine, or valine)

-

α-ketoglutarate

-

Leucine dehydrogenase (LeuDH)

-

NADH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 200 mM NaCl, 2 mM DTT)

-

BAY-069 (test compound)

-

This compound (negative control)

-

DMSO (vehicle)

-

384-well microplates

-

Plate reader capable of measuring fluorescence or absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of BAY-069 and this compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

In a 384-well plate, add the diluted compounds or vehicle control.

-

Add the BCAT enzyme (BCAT1 or BCAT2) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a substrate mixture containing a BCAA, α-ketoglutarate, LeuDH, and NADH.

-

Monitor the decrease in NADH concentration by measuring the change in absorbance or fluorescence at 340 nm over time.

-

Calculate the rate of reaction for each concentration of the test compounds and the controls.

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular BCAA Assay

Objective: To assess the ability of compounds to inhibit BCAT1/2 activity within a cellular context by measuring changes in extracellular BCAA levels.

Materials:

-

Cancer cell line with known BCAT1 or BCAT2 expression (e.g., U-87 MG for BCAT1, MDA-MB-231 for BCAT2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Assay medium (e.g., serum-free medium with a defined concentration of BCAAs)

-

BAY-069 (test compound)

-

This compound (negative control)

-

DMSO (vehicle)

-

96-well cell culture plates

-

LC-MS/MS system for amino acid analysis

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Wash the cells with PBS and replace the complete medium with assay medium.

-

Prepare serial dilutions of BAY-069 and this compound in the assay medium.

-

Add the diluted compounds or vehicle control to the respective wells.

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Analyze the concentration of BCAAs in the supernatant using a validated LC-MS/MS method.

-

A decrease in the consumption of BCAAs from the medium (i.e., higher remaining BCAA concentration) indicates inhibition of BCAT activity.

-

Calculate the IC50 values based on the concentration-dependent effect on BCAA levels.

Conclusion

The development of the potent dual BCAT1/2 inhibitor BAY-069 and its corresponding negative control, this compound, has provided the cancer research community with invaluable tools to dissect the role of branched-chain amino acid metabolism in tumorigenesis and progression. The use of this compound is indispensable for rigorous experimental design, ensuring that the observed effects of BAY-069 can be confidently attributed to the inhibition of BCAT1 and BCAT2. This technical guide serves as a foundational resource for researchers aiming to investigate this critical metabolic pathway, offering a summary of the available quantitative data, illustrative diagrams of the biological context and experimental procedures, and detailed protocols for key assays. As our understanding of the metabolic landscape of cancer deepens, the precise application of such chemical probes will be paramount in translating fundamental biological insights into novel therapeutic strategies.

References

- 1. eubopen.org [eubopen.org]

- 2. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]

- 3. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY-771 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BAY-771, a chemical probe and negative control, in various cell-based assays. The protocols and data presented herein are intended to facilitate the robust design and interpretation of experiments aimed at investigating the role of branched-chain amino acid (BCAA) metabolism in cellular processes.

Introduction to this compound

This compound is a pyrimidinedione-based chemical probe that serves as a structurally related but biologically inactive control for the potent dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1/2), BAY-069.[1][2] In cell-based assays, the primary function of this compound is to distinguish the specific effects of BCAT1/2 inhibition by BAY-069 from any off-target or scaffold-related effects. Due to its very weak inhibitory activity against BCAT1 and lack of activity against BCAT2, this compound is an essential tool for validating that the observed cellular phenotype is a direct consequence of targeting the BCAA catabolic pathway.[1][2]

Mechanism of Action of the Target: BCAT1/2

Branched-chain amino acid transaminases are key enzymes in the catabolism of the essential branched-chain amino acids: leucine, isoleucine, and valine. This metabolic pathway plays a crucial role in various cellular functions, including energy production, protein synthesis, and the synthesis of neurotransmitters. The initial step in BCAA catabolism is the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), a reaction catalyzed by BCATs. There are two isoforms of this enzyme: the cytosolic BCAT1 and the mitochondrial BCAT2.

Data Presentation

The following tables summarize the quantitative data for BAY-069 and its negative control, this compound, from biochemical and cell-based assays.

Table 1: In Vitro Biochemical Activity of BAY-069 and this compound

| Compound | Target | IC₅₀ (nM) |

| BAY-069 | BCAT1 | 31 |

| BCAT2 | 153 | |

| This compound | BCAT1 | >10,000 |

| BCAT2 | >10,000 |

Table 2: Cellular Activity of BAY-069 and this compound in BCAA Mechanistic Assay

| Compound | Cell Line | Predominant BCAT Isoform | Cellular IC₅₀ (nM) |

| BAY-069 | U-87 MG (Glioblastoma) | BCAT1 | 358 |

| MDA-MB-231 (Breast Cancer) | BCAT2 | 874 | |

| This compound | U-87 MG (Glioblastoma) | BCAT1 | >10,000 |

Table 3: Effect of BAY-069 on Cell Proliferation

| Cell Line | IC₅₀ (µM) after 72h |

| U-87 MG | >50 |

| MDA-MB-231 | >50 |

| CAL 51 | >50 |

| HC33 | 47.7 |

| NCI-H2110 | >50 |

Experimental Protocols

Protocol 1: Cellular Mechanistic Assay for BCAA Levels

This protocol is designed to measure the on-target activity of BCAT inhibitors by quantifying the concentration of branched-chain amino acids in the cell culture medium.

Materials:

-

U-87 MG or MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

BAY-069 and this compound stock solutions (10 mM in DMSO)

-

96-well cell culture plates

-

LC-MS/MS system for amino acid analysis

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed U-87 MG or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of BAY-069 and this compound in culture medium. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BAY-069, this compound, or vehicle control.

-

Incubation: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for BCAA analysis.

-

BCAA Analysis: Analyze the concentration of leucine, isoleucine, and valine in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the BCAA concentration as a function of the compound concentration and determine the IC₅₀ values using a suitable non-linear regression model.

Protocol 2: Cell Viability/Proliferation Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of the compounds and to confirm that the observed effects in the mechanistic assay are not due to a general decrease in cell health.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium with 10% FBS

-

BAY-069 and this compound stock solutions (10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

Plate reader

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Add serial dilutions of BAY-069 and this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate for the time specified by the reagent manufacturer.

-

Signal Detection: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the compound concentration to determine the IC₅₀ values.

Conclusion

This compound is an indispensable tool for researchers studying the biological roles of BCAT1 and BCAT2. Its lack of significant biological activity, in contrast to the potent inhibitor BAY-069, allows for the confident attribution of observed cellular effects to the specific inhibition of BCAA catabolism. The provided protocols and data serve as a foundation for the design of rigorous and well-controlled experiments in this area of research.

References

Application Notes: BAY-771 as a Negative Control for BCAT Inhibition Studies

Introduction

BAY-771 is a crucial tool for researchers studying the biological roles of branched-chain amino acid transaminases (BCATs). It serves as a structurally related but functionally inactive negative control for the potent BCAT1 and BCAT2 inhibitor, BAY-069. The use of a proper negative control is essential to ensure that the observed biological effects of BAY-069 are specifically due to the inhibition of BCAT enzymes and not from off-target effects or the chemical scaffold itself. These application notes provide detailed protocols and data to guide researchers in the effective use of this compound.

Data Presentation

The following table summarizes the inhibitory activities of BAY-069 and this compound, highlighting the significant difference in potency that makes this compound an excellent negative control.

| Compound | Target | Biochemical IC50 | Cellular IC50 (U-87 MG) | Cellular IC50 (MDA-MB-231) |

| BAY-069 | BCAT1 | 31 nM[1][2][3] | 358 nM[1][4] | 874 nM[1][4] |

| BCAT2 | 153 nM[1][2][3] | |||

| This compound | BCAT1 | 6.5 µM[4] | 6.2 µM[4] | Not Reported |

| BCAT2 | 10.8 µM[4] |

Signaling Pathway

BCAT enzymes play a pivotal role in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. These essential amino acids are not only building blocks for proteins but also act as signaling molecules, notably in the activation of the mTOR pathway which is central to cell growth and proliferation. BCATs catalyze the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs) and glutamate from α-ketoglutarate.[5][6] This process is a critical node in cellular metabolism, linking amino acid catabolism with the tricarboxylic acid (TCA) cycle and nitrogen balance.[5][6]

Caption: Branched-Chain Amino Acid (BCAA) Catabolism Pathway and Inhibition by BAY-069.

Experimental Protocols

Protocol 1: Cellular Assay for BCAT Activity

This protocol describes a method to assess the cellular activity of BCAT enzymes by measuring the levels of BCAAs in the cell culture medium. Inhibition of BCAT activity by BAY-069 leads to an increase in extracellular BCAA concentrations, while this compound should have a minimal effect at similar concentrations.

Materials:

-

U-87 MG or MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

BAY-069 (active inhibitor)

-

This compound (negative control)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Assay kit for quantifying BCAAs

Procedure:

-

Cell Seeding: Seed U-87 MG or MDA-MB-231 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare stock solutions of BAY-069 and this compound in DMSO. Serially dilute the compounds in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Treatment:

-

Remove the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add the medium containing the different concentrations of BAY-069, this compound, or DMSO vehicle control to the respective wells. A typical concentration range for BAY-069 would be from 10 nM to 10 µM, while this compound should be tested at a matching concentration range to demonstrate its lack of activity.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

BCAA Quantification: Analyze the BCAA concentration in the collected supernatant using a commercially available BCAA assay kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the BCAA levels in the treated wells to the vehicle control. Plot the BCAA concentration against the compound concentration to determine the IC50 value for BAY-069. Compare the dose-response curves of BAY-069 and this compound.

Caption: Workflow for the Cellular BCAT Activity Assay.

Protocol 2: Cell Proliferation Assay

This protocol is designed to assess the impact of BCAT inhibition on cell proliferation. While BAY-069 has been shown to inhibit the proliferation of certain cancer cell lines, this compound is expected to have no significant effect.

Materials:

-

U-87 MG or MDA-MB-231 cells

-

Cell culture medium

-

BAY-069

-

This compound

-

DMSO

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well plate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of BAY-069 and this compound in the cell culture medium.

-

Treatment: Add the prepared compound dilutions to the cells. Include wells with vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Caption: Logical Flow of a Cell Proliferation Experiment Using BAY-069 and this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. eubopen.org [eubopen.org]

- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BAY-771 in In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAY-771 is a chemical probe designed as a negative control for its structurally close analogue, BAY-069, a potent dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2).[1][2] BCAT enzymes catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. This pathway is crucial for cell growth, energy metabolism, and nitrogen balance, and its dysregulation has been implicated in various diseases, including cancer.[3][4][5][6] Due to its minimal inhibitory activity against BCAT1 and BCAT2, this compound is an essential tool for distinguishing on-target effects of BAY-069 from off-target or compound-specific effects in in vitro studies.[1]

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for both the active probe BAY-069 and the negative control this compound in biochemical and cellular assays. This data is critical for designing experiments and interpreting results.

| Compound | Target | Biochemical IC50 | Cellular IC50 (U-87 MG cells) | Cellular IC50 (MDA-MB-231 cells) |

| BAY-069 | BCAT1 | 27 nM[1] | 358 nM[1][7] | 874 nM[1][7] |

| BCAT2 | 130 nM[1][7] | - | - | |

| This compound | BCAT1 | 6.5 µM[1] | 6.2 µM[1] | - |

| (Negative Control) | BCAT2 | 10.8 µM[1] | - | - |

Signaling Pathway

The catabolism of branched-chain amino acids is a fundamental metabolic pathway. The diagram below illustrates the initial steps of this pathway, highlighting the role of BCAT1 and BCAT2, the targets of BAY-069.

Experimental Protocols

Cellular Mechanistic Assay for BCAT Inhibition

This protocol is designed to measure the cellular activity of BCAT inhibitors by quantifying the accumulation of branched-chain amino acids in the cell culture medium.

Materials:

-

U-87 MG or MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM) without Fetal Bovine Serum (FBS)

-

BAY-069 and this compound stock solutions (10 mM in DMSO)

-

BCAA quantification kit or LC-MS instrumentation

Procedure:

-

Cell Seeding: Plate U-87 MG or MDA-MB-231 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of BAY-069 and this compound in serum-free cell culture medium. A typical concentration range for BAY-069 would be 10 nM to 50 µM, while this compound could be tested at higher concentrations (e.g., 1 µM to 50 µM) to confirm its lack of activity. Include a DMSO-only vehicle control.

-

Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of the test compounds.

-

Incubation: Incubate the cells for a defined period, for example, 20-24 hours, to allow for changes in BCAA levels to occur.[7]

-

Sample Collection: After incubation, collect both the cell culture supernatant and the cell lysate.

-

BCAA Quantification: Measure the concentration of leucine, isoleucine, and/or valine in the collected samples using a suitable method. An increase in BCAA levels in the medium and/or lysate is indicative of BCAT inhibition.[7]

-

Data Analysis: Plot the BCAA concentration against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol assesses the effect of BCAT inhibition on cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., U-87 MG, MDA-MB-231)

-

Complete cell culture medium (with FBS, see application notes)

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

BAY-069 and this compound stock solutions (10 mM in DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of BAY-069 and this compound.

-

Incubation: Incubate the cells for a period of 72 hours.[8]

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 for any observed anti-proliferative effects.

Application Notes

-